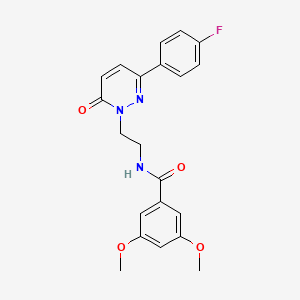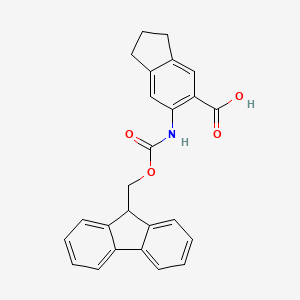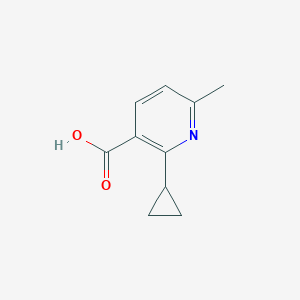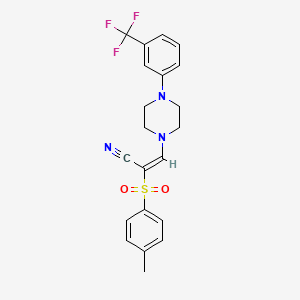
(E)-2-tosyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antinociceptive Research
This compound has been evaluated for its antinociceptive properties , which is the ability to block the detection of a painful or injurious stimulus by sensory neurons. Studies have shown that derivatives of this compound can significantly increase nociceptive thresholds in neuropathic mice, suggesting potential applications in the development of new pain management therapies .
Antioxidant Capacity
Research indicates that this compound may possess antioxidant properties . In brain tissue homogenates, it demonstrated an ability to reduce oxidative stress, which is a key factor in the pathogenesis of various neurodegenerative diseases. This suggests its potential use in studying oxidative damage and in the search for treatments for conditions like Alzheimer’s and Parkinson’s disease .
Neuropathic Pain Management
The compound’s influence on nociceptive thresholds in mouse models of persistent pain points to its application in understanding and treating neuropathic pain . This type of pain arises from damage to the nervous system and is often resistant to conventional painkillers, making the compound a valuable tool for developing more effective treatments .
Motor Coordination Studies
In studies assessing the compound’s effect on motor coordination, it did not impair the motor coordination of mice. This property is crucial when considering the side effects of potential pharmacological agents, indicating the compound’s suitability for further research in drug development without the risk of causing motor dysfunction .
Synthesis of Fused-Ring Pyrazoles
The compound’s structural features make it a candidate for the synthesis of fused-ring pyrazoles , which are of interest in medicinal chemistry. These structures have applications in creating pharmaceuticals with anti-inflammatory, antitumor, and agrochemical properties .
Drug Development
The compound’s affinity for various receptors, including D1, D3, 5-HT1A, 5-HT2A, and 5-HT7, makes it a promising hit for the development of multifunctional drugs . Its interaction with these receptors can be leveraged to create medications with multiple therapeutic effects .
Mécanisme D'action
Target of Action
It has been found to have an affinity to dopamine d2 receptor .
Mode of Action
It has been shown to have antinociceptive properties, suggesting it may interact with pain pathways . It also has antioxidant properties, which could indicate an interaction with oxidative stress pathways .
Biochemical Pathways
Its antinociceptive properties suggest it may affect pain signaling pathways . Its antioxidant properties suggest it may also interact with oxidative stress pathways .
Pharmacokinetics
The compound has been found to have a low plasma concentration 30 minutes after intraperitoneal administration, suggesting a rapid conversion to metabolites . This could impact its bioavailability and the duration of its effects.
Result of Action
The compound has been found to have significant antinociceptive properties, particularly in the late phase of the formalin test . It has also been found to increase nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in neuropathic mice .
Action Environment
The compound’s rapid conversion to metabolites suggests that factors affecting metabolism could influence its action .
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-16-5-7-19(8-6-16)30(28,29)20(14-25)15-26-9-11-27(12-10-26)18-4-2-3-17(13-18)21(22,23)24/h2-8,13,15H,9-12H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUYPOHUXGUAT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-tosyl-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


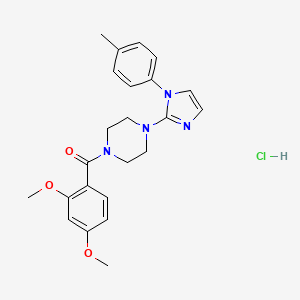
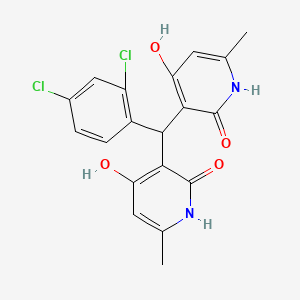

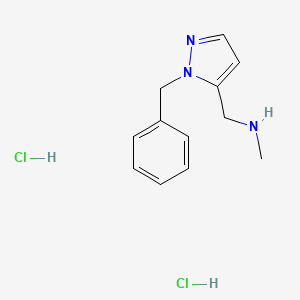
![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)
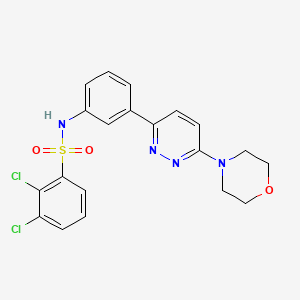

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)
![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)
